

Technical Guide: α -Cortolone-d5 – Structure, Properties, and Analytical Applications

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Compound of Interest

Compound Name: α -Cortolone-d5

Cat. No.: B1165056

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Part 1: Executive Summary

α -Cortolone-d5 (CAS: N/A for specific isotopologue; Parent CAS: 516-42-7) is the deuterated stable isotope of α -Cortolone, a major urinary metabolite of cortisol and cortisone. In clinical and pharmaceutical research, it serves as the gold-standard Internal Standard (IS) for the quantification of glucocorticoid metabolites via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Its primary utility lies in the diagnosis of disorders affecting the 11β -hydroxysteroid dehydrogenase (11β -HSD) system, such as Apparent Mineralocorticoid Excess (AME) and Cushing's syndrome. By providing a mass-shifted reference (+5 Da), it enables the precise correction of matrix effects, extraction efficiency, and ionization suppression in complex biological matrices like urine.

Part 2: Chemical Identity & Structural Analysis

Chemical Nomenclature and Structure

- Common Name: **α -Cortolone-d5**[\[1\]](#)
- Systematic Name:

-tetrahydroxy-5

-pregnan-11-one-d5[2]

- Parent Compound: α -Cortolone (Tetrahydrocortisone metabolite)
- Molecular Formula:
- Molecular Weight: ~371.53 g/mol (Parent: 366.49 g/mol)
- Stereochemistry:
 - C3 Position:

-hydroxyl (Axial)
 - C5 Position:

-hydrogen (A/B ring cis-fusion, typical of urinary catabolites)
 - C11 Position: Ketone (derived from Cortisone)[2]
 - C20 Position:

-hydroxyl (Distinguishes it from
-Cortolone)

Isotope Labeling Strategy

The "d5" designation typically indicates the replacement of five hydrogen atoms with deuterium ().

- Labeling Position: Common stable labeling for 5

-reduced steroids involves the A-ring, often at positions 2, 2, 4, 6, 6 or similar stable carbons that do not undergo exchange during standard extraction or ionization.

- **Stability:** The deuterium label must be located on non-exchangeable positions to prevent "washout" during aqueous hydrolysis steps (e.g., -glucuronidase treatment).

Physicochemical Properties (Parent vs. IS)

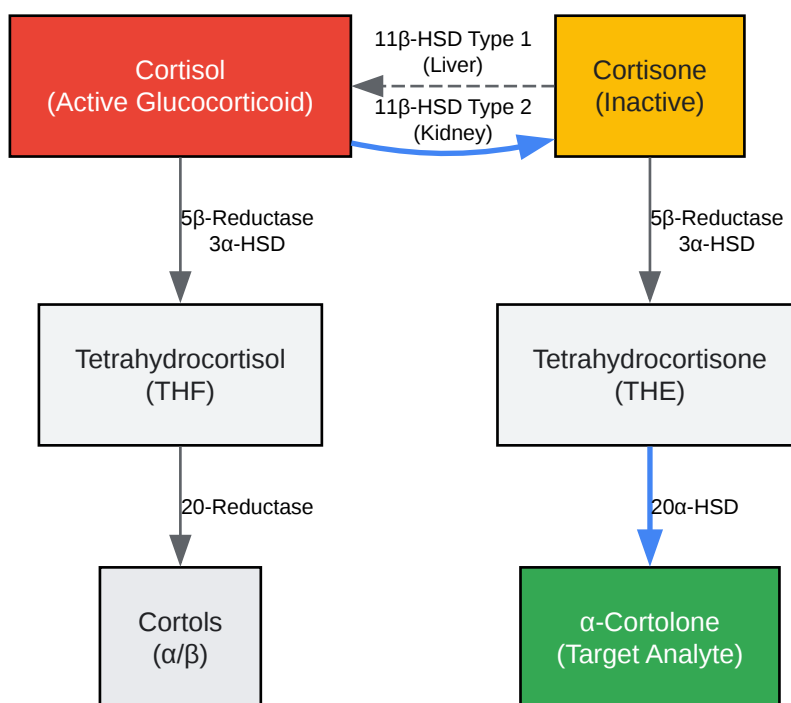
Property	α -Cortolone (Natural)	α -Cortolone-d5 (IS)	Relevance to Protocol
Solubility	Methanol, Ethanol, DMSO	Identical	Stock solutions are typically prepared in MeOH.
LogP	~1.26 (Lipophilic)	Identical	Retains on C18 columns; requires organic elution.
pKa	~13 (Weakly acidic)	Identical	Ionizes best in Negative Mode (Formate adducts).
Appearance	White crystalline solid	White solid	Visual inspection for aggregation in stock.

Part 3: Metabolic Context & Signaling Pathways[3]

Understanding the origin of α -Cortolone is vital for interpreting quantitative data. It is a downstream metabolite of Cortisone, formed via the reduction of the A-ring and the C20 ketone.

Cortisol-Cortisone Shuttle Pathway

The following diagram illustrates the metabolic cascade from Cortisol to α -Cortolone. This pathway is the target of investigation in 11 β -HSD2 deficiency studies.



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Caption: Metabolic pathway showing the irreversible conversion of Cortisone to α -Cortolone via Tetrahydrocortisone (THE).

Part 4: Analytical Applications (LC-MS/MS)

Why α -Cortolone-d5?

In urinary steroid profiling, matrix interference is significant.

- Co-elution: Natural isomers (e.g., α -Cortolone) have identical masses. Chromatographic separation is essential, but the d5-IS ensures that even if retention times shift slightly ("Isotope Effect"), the quantification remains accurate.
- Ionization Suppression: Urine contains high salt and urea concentrations that suppress ESI signals. The d5-IS experiences the exact same suppression as the analyte, normalizing the response ratio.

Mass Spectrometry Method (Expert Protocol)

Ionization Mode: Electrospray Ionization Negative (ESI-).[3] Rationale: Steroids with multiple hydroxyl groups and a ketone (like Cortolone) form stable Formate Adducts

in negative mode, which are often more sensitive than protonated positive ions for this class.

MRM Transitions (Quantification):

Compound	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)	Type
α -Cortolone	411.2	365.2	15-20	Quantifier
α -Cortolone	411.2	335.2	25-30	Qualifier
α -Cortolone-d5	416.2	370.2	15-20	Internal Standard

Note: Transitions may vary based on instrument platform (Triple Quadrupole vs. Q-TOF). Always optimize collision energy (CE) for your specific device.

Part 5: Experimental Workflow

Stock Solution Preparation

Objective: Create a stable 100 $\mu\text{g/mL}$ Master Stock.

- Weighing: Accurately weigh 1.0 mg of **α -Cortolone-d5** powder.
- Solvent: Dissolve in 10 mL of LC-MS Grade Methanol.
 - Critical: Do not use water; steroids are sparingly soluble in pure water and may precipitate.
- Storage: Aliquot into amber glass vials. Store at -20°C (stable for >12 months) or -80°C (long term).

Sample Extraction Protocol (Urine)

This protocol uses Enzymatic Hydrolysis followed by Solid Phase Extraction (SPE) to measure total α -Cortolone (free + conjugated).



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Caption: Standardized workflow for urinary steroid profiling using **α-Cortolone-d5** internal standardization.

Step-by-Step:

- Spiking: Add 20 µL of **α-Cortolone-d5** Working Solution (e.g., 1 µg/mL) to 200 µL urine.
- Hydrolysis: Add 1 mL Acetate Buffer (pH 5.0) and 20 µL -Glucuronidase (e.g., from *Helix pomatia* or *E. coli*). Incubate at 37°C for 2-3 hours.
 - Why? Cortolone is excreted primarily as a glucuronide conjugate.
- SPE Cleanup: Condition C18 cartridges with MeOH then Water. Load sample. Wash with 10% MeOH. Elute with 100% MeOH.
- Reconstitution: Evaporate eluate under Nitrogen. Reconstitute in 50:50 MeOH:Water (0.1% Formic Acid).

Part 6: Handling & Safety

- Hazard Classification: Generally considered non-hazardous in small quantities used for analysis, but treat as a potential bioactive steroid.
- Hygroscopic Nature: Store in a desiccator if possible.
- Light Sensitivity: Protect from prolonged light exposure to prevent potential photo-oxidation, though less sensitive than cortisol itself.

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